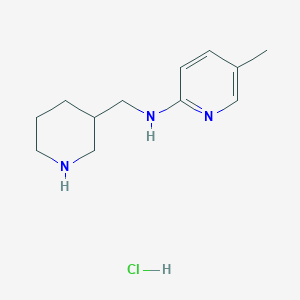

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

CAS No.: 1185312-77-9

Cat. No.: VC3256369

Molecular Formula: C12H20ClN3

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185312-77-9 |

|---|---|

| Molecular Formula | C12H20ClN3 |

| Molecular Weight | 241.76 g/mol |

| IUPAC Name | 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19N3.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3,(H,14,15);1H |

| Standard InChI Key | IPBYAEWWUISOCS-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)NCC2CCCNC2.Cl |

| Canonical SMILES | CC1=CN=C(C=C1)NCC2CCCNC2.Cl |

Introduction

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound with significant potential in pharmacological applications. It belongs to the class of pyridine derivatives, which are frequently explored for their therapeutic properties. This compound is particularly noted for its role as a selective agonist for serotonin receptors, specifically the 5-HT1F receptor, which is implicated in various neurological conditions.

Structural Overview

The molecular structure of 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride features a pyridine ring substituted at the 2-position with an amine group, linked to a piperidine group at the 3-position. The methyl group is located at the 5-position of the pyridine ring. This dual structure involving a piperidine ring and a pyridine ring categorizes it under pyridinylpiperidines.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps, with specific reagents and reaction conditions that can vary based on the chosen synthetic route. Detailed methodologies are often found in patent literature and chemical synthesis journals. The compound can undergo various chemical reactions typical of amines and heterocycles, which are essential for modifying its pharmacological properties or creating analogs for further study.

Pharmacological Applications

The primary mechanism of action for 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT1F subtype. Upon binding to these receptors, it may lead to therapeutic effects relevant to neurological disorders.

Key Applications

-

Neurological Disorders: The compound's interaction with serotonin receptors makes it a candidate for treating neurological conditions.

-

Pharmacological Research: It is used in scientific research to develop novel therapeutics targeting neurological disorders.

Research Findings

Quantitative data on binding affinities and efficacy compared to other known agonists would typically be derived from pharmacological studies. The compound's three-dimensional conformation significantly affects its biological activity and binding affinity to target receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume